(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one
Description
The compound (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0³⁷]trideca-1(9),2,7-trien-6-one is a tricyclic heterocyclic molecule featuring a benzodioxole moiety, a methyl group, an isopropyl substituent, and fused oxa/aza rings. Its structural complexity arises from the combination of a benzodioxolylmethylene group and a tricyclic framework, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
(7Z)-7-(1,3-benzodioxol-5-ylmethylidene)-9-methyl-3-propan-2-yl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-12(2)23-9-15-8-16-20(24)19(28-22(16)13(3)21(15)25-10-23)7-14-4-5-17-18(6-14)27-11-26-17/h4-8,12H,9-11H2,1-3H3/b19-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOHOSBAAMTNR-GXHLCREISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=CC5=C(C=C4)OCO5)C3=O)CN(CO2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)CN(CO2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzodioxole moiety , which is known for its diverse biological activities.
- A thiazolone ring , contributing to its reactivity and potential therapeutic effects.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 15 µg/mL against certain pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
The compound has shown promising results in anticancer research:
- Cytotoxicity Assays : In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values lower than those of widely used chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 12 |
| A549 | 15 |
These results suggest a potential mechanism of action involving apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been explored:
- Cytokine Inhibition : It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It could interact with cellular receptors that modulate cell proliferation and apoptosis.
- Radical Scavenging : The benzodioxole structure is known for its antioxidant properties, potentially reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this structure:
- Study on Antimicrobial Efficacy : A study evaluated various benzodioxole derivatives for their antimicrobial properties, highlighting the importance of structural modifications in enhancing activity .
- Anticancer Research : A recent publication investigated the effects of similar compounds on neuroblastoma cells, demonstrating their ability to induce apoptosis through caspase activation .
- Inflammation Models : In vivo studies using animal models showed a significant reduction in inflammation markers when treated with this compound, supporting its potential therapeutic application in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor progression and metastasis.
- Case Study : A study demonstrated that derivatives of benzodioxole showed cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of benzodioxole derivatives:
- Research Findings : Compounds related to this structure have been tested against a range of pathogens including bacteria and fungi.
- Case Study : A particular derivative exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Neuroprotective Effects
Research has suggested that compounds with similar structures may offer neuroprotective benefits:
- Mechanism : They are believed to modulate oxidative stress and inflammation in neural tissues.
- Case Study : In vitro studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress .
Anti-inflammatory Activity
The anti-inflammatory properties of benzodioxole derivatives are being explored:
- Research Insights : These compounds may inhibit pro-inflammatory cytokines and pathways.
- Case Study : A study highlighted the ability of a related compound to reduce inflammation in animal models of arthritis .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxolylmethylene Derivatives
Compounds such as (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4a) and its dimethoxy-substituted analogs (4b, 4c) share the benzodioxolylmethylene motif with the target compound. Key comparisons include:
- Key Insight : Methoxy substituents (as in 4b and 4c) reduce melting points compared to the benzodioxole analog (4a), suggesting that electron-donating groups influence crystallinity. The isopropyl group in the target compound may further alter solubility or steric interactions .
Thiazol-4-one and Thiazolo-Pyrimidine Derivatives
Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and its analogs (11b, 12) share heterocyclic cores but differ in substituents:
Oxazolidinones and Benzothiadiazepinones
N-Substituted oxazolidinones (e.g., 7a, 7b) and 1,3,4-benzothiadiazepin-5-ones (6a–c) highlight the role of heteroatom positioning:
- Key Insight: The tricyclic oxa/aza system in the target compound may exhibit distinct electronic properties compared to sulfur-containing benzothiadiazepinones, influencing redox behavior or biological activity .
Research Findings and Trends
Synthetic Efficiency : Benzodioxolylmethylene derivatives (e.g., 4a) are synthesized in high yields (88–96%) via condensation reactions, suggesting that similar methods could apply to the target compound .
Substituent Effects: Electron-withdrawing groups (e.g., cyano in 11b) lower melting points compared to electron-donating groups (e.g., methoxy in 4b), highlighting the role of substituents in material properties .
Heterocyclic Rigidity : Tricyclic systems (as hypothesized for the target compound) may exhibit enhanced stability compared to bicyclic analogs due to reduced conformational freedom .
Q & A
Q. What are the foundational synthetic routes for this compound, and what reagents are critical for its preparation?
The synthesis typically involves multi-step reactions such as condensation of substituted benzaldehydes with heterocyclic precursors, followed by cyclization under controlled conditions. For example, outlines a method using thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in a DMF-acetic acid solvent system under reflux. Key reagents include sodium borohydride for reductions and potassium permanganate for oxidations, as seen in analogous compounds .
Q. Which spectroscopic techniques are essential for structural characterization?
1H/13C NMR (to confirm stereochemistry and substituent positions), IR spectroscopy (to identify carbonyl and aromatic groups), and mass spectrometry (for molecular weight validation) are standard. emphasizes the necessity of spectral data (e.g., NMR coupling constants) to verify Z-configuration in similar benzylidene derivatives .
Q. How can researchers screen initial biological activity for this compound?
Use in vitro assays targeting therapeutic pathways (e.g., antimicrobial or anticancer activity). For instance, suggests employing cell viability assays (MTT) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential). Comparative analysis with structurally related compounds can prioritize targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereochemical purity?
Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. ’s randomized block design (used in unrelated studies) can be adapted to test interactions between parameters. For example, refluxing in DMF-acetic acid () vs. ethanol () may influence cyclization efficiency .
Q. What strategies resolve discrepancies in biological activity across assay platforms?
Standardize assay conditions (e.g., solvent/DMSO concentration, cell line selection) and validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). highlights the impact of abiotic factors (pH, temperature) on compound behavior, which may explain variability .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
Q. What methods address solubility and stability challenges during pharmacological testing?
Employ co-solvent systems (PEG-400, cyclodextrins) or synthesize prodrugs (e.g., ester derivatives). notes that lipophilic side chains (e.g., dodecyl groups) enhance membrane permeability but may require formulation adjustments .
Q. How can environmental degradation pathways be studied for this compound?
Follow protocols from ’s INCHEMBIOL project: conduct photolysis/hydrolysis experiments under controlled lab conditions, followed by LC-MS/MS to identify degradation products. Assess ecotoxicity using model organisms (e.g., Daphnia magna) .
Methodological Notes
- Contradiction Management : Conflicting bioactivity data (e.g., varying IC50 values) require cross-validation via dose-response curves and independent replication.
- Advanced Synthesis : For scale-up, optimize inert atmosphere conditions () to prevent oxidation of sensitive intermediates.
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously, as minor variations can alter outcomes () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
